

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitropyridine

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Compound of Interest

Compound Name: 4-Nitropyridine

Cat. No.: B072724

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-nitropyridine**, a key heterocyclic aromatic organic compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols, and logical frameworks for spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for **4-nitropyridine**.

Table 1: ¹H NMR Spectroscopic Data for **4-Nitropyridine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.92	dd	J ₁ = 4.7 Hz, J ₂ = 1.5 Hz	H-2, H-6
8.01	dd	J ₁ = 4.7 Hz, J ₂ = 1.6 Hz	H-3, H-5

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **4-Nitropyridine**

Chemical Shift (δ) ppm	Assignment
151.3	C-2, C-6
145.0	C-4
124.5	C-3, C-5

Solvent: Not specified in the available literature.

Table 3: IR Spectroscopic Data for **4-Nitropyridine**

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C and C=N stretching
~1530-1500	Strong	Asymmetric NO_2 stretch
~1350-1340	Strong	Symmetric NO_2 stretch
~850	Strong	C-N stretch

Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Table 4: UV-Vis Spectroscopic Data for **4-Nitropyridine**

Wavelength (λ_{max})	Solvent	Molar Absorptivity (ϵ)
~280 nm	Dichloromethane	Data not available

Note: The λ_{max} of **4-nitropyridine** is solvent-dependent.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **4-nitropyridine**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of dry **4-nitropyridine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
 - Referencing: The residual solvent peak (e.g., CHCl_3 at 7.26 ppm) is used for chemical shift referencing.
- Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: A higher number of scans is typically required due to the low natural abundance of ^{13}C (e.g., 128 scans or more).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
- Referencing: The solvent peak (e.g., CDCl_3 at 77.16 ppm) is used for chemical shift referencing.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of dry **4-nitropyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
 - Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
- Instrument Parameters (FT-IR):
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

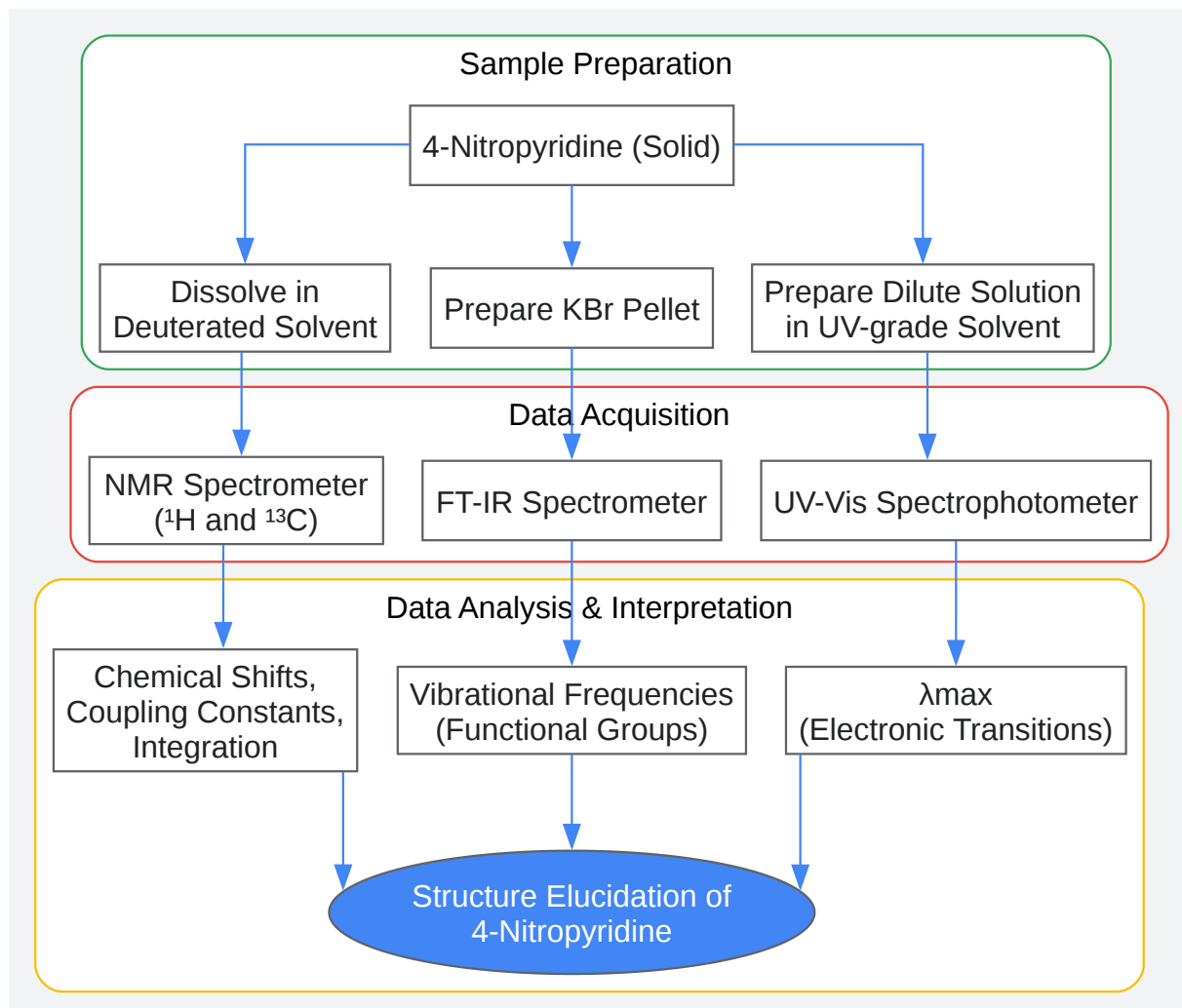
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

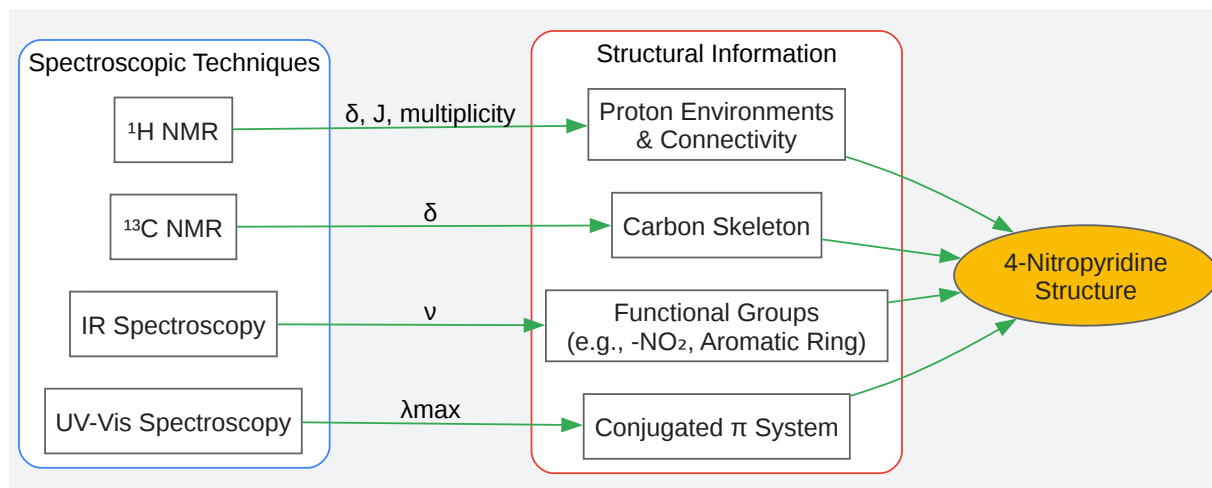
2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-nitropyridine** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., dichloromethane, ethanol, or cyclohexane).
 - From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A typical concentration for analysis is in the range of 10^{-4} to 10^{-5} M.
 - Use quartz cuvettes with a 1 cm path length for both the sample and a solvent blank.
- Instrument Parameters:
 - Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended.
 - Wavelength Range: Scan from a higher wavelength to a lower wavelength (e.g., 400 nm to 200 nm).
 - Scan Speed: A medium scan speed is generally sufficient.
 - Baseline Correction: Perform a baseline correction using a cuvette filled with the same solvent used to prepare the sample solution.
 - Analysis: Record the wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical connections in the spectroscopic analysis of **4-nitropyridine**.





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